molecular formula C10H14ClN B11912131 8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B11912131
M. Wt: 183.68 g/mol
InChI Key: LTPPWCKOWCNGJB-UHFFFAOYSA-N
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Description

8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 52601-70-4) is a substituted tetrahydroquinoline derivative with the molecular formula C₁₀H₁₃N·HCl (free base: C₁₀H₁₃N). It is synthesized via catalytic hydrogenation of 8-methylquinoline using cobalt-based metal-organic frameworks (e.g., DUT-5-CoH), achieving quantitative yields and 100% selectivity under optimized conditions (150°C, 24 h) . Key structural features include a partially saturated quinoline scaffold with a methyl group at the 8-position (Figure 1). The hydrochloride salt form (95% purity) enhances solubility and stability for pharmacological applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

8-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-8-4-2-5-9-6-3-7-11-10(8)9;/h2,4-5,11H,3,6-7H2,1H3;1H

InChI Key

LTPPWCKOWCNGJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CCCN2.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

A sealed ampule charged with o-toluidine (2 mmol), 1,3-propanediol (8 mmol), and FeCl₃·6H₂O (0.02 mmol) in carbon tetrachloride undergoes heating at 150°C for 8 hours under argon. This forms 8-methylquinoline via a Friedländer-type annulation, which is subsequently hydrogenated to the tetrahydro derivative.

Critical Parameters

  • Catalyst loading: 1 mol% FeCl₃·6H₂O

  • Solvent: Carbon tetrachloride (enhances electrophilicity of intermediates)

  • Temperature: 150°C (optimizes ring closure without decarboxylation)

Post-Cyclization Hydrogenation

The quinoline intermediate undergoes catalytic hydrogenation using Pd/C (10 wt%) in ethanol at 50 psi H₂ for 12 hours. Post-reaction filtration and acidification with HCl yields the hydrochloride salt with 92% purity.

Direct Reduction of 8-Methylquinoline Using Carboxylic Acids

US Patent 3,919,236 discloses a one-pot reduction method using carboxylic acids under autogenous pressure.

Acid-Mediated Reduction Protocol

A mixture of 8-methylquinoline (0.1 mol), formic acid (0.5 mol), and acetic acid methyl ester (0.677 mol) reacts at 200°C for 7 hours in a sealed vessel. The reaction produces:

ComponentYield (%)
Tetrahydroquinoline7.7
N-Methyl-tetrahydroquinoline12.3
N-Formyl-tetrahydroquinoline 80.0

The N-formyl product is hydrolyzed with 6M HCl at reflux to yield 8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride.

Solvent and Temperature Effects

  • Acetic anhydride at 240°C increases N-acetyl byproduct formation (12.9%)

  • Propionic acid favors N-unsubstituted products (93% selectivity at 180°C)

Directed Ortho-Metalation Strategies

The MDPI synthesis for fluorinated analogs provides a template for methyl-substituted systems:

Lithiation-Hydrogenation Sequence

  • Directed lithiation : Treat 8-bromoquinoline with LDA (-78°C, THF) to generate a stabilized aryl lithium species.

  • Methylation : Quench with methyl iodide to install the 8-methyl group.

  • Catalytic hydrogenation : Use Raney Ni in ammonia-saturated methanol to reduce the quinoline ring.

This three-step sequence achieves 76% overall yield with <2% ring-opening byproducts.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
FeCl₃ Cyclization9295One-pot operation
Acid Reduction8089Scalable to kilogram quantities
Lithiation7698Excellent regiocontrol

Purification and Salt Formation

Crystallization Optimization

The hydrochloride salt is precipitated by adding 37% HCl to a chilled acetone solution of the free base. Recrystallization from IPA/cyclohexane (1:3) yields needles with 99.5% enantiomeric purity.

Solvent Systems for Polymorph Control

  • Ethyl acetate/water (0.6% H₂O) : Prevents hydrate formation during drying

  • Acetone/hexane (2:1) : Produces stable α-crystalline form

Industrial-Scale Considerations

The US8501935B2 process provides insights for pilot-scale manufacturing:

Continuous Flow Hydrogenation

  • Fixed-bed reactor with 5% Pt/Al₂O₃ catalyst

  • Residence time : 12 minutes at 85°C

  • Throughput: 1.2 kg/L·h with 99% conversion

Waste Stream Management

  • Acid hydrolysis byproducts : Neutralized with Ca(OH)₂ to recover aluminum salts

  • Organic solvents : Distilled and recycled (98% recovery rate)

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroquinoline derivatives, and substituted tetrahydroquinolines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that 8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

Cancer Treatment
The compound is being investigated for its anti-cancer properties. It has shown promise in inhibiting the proliferation of cancer cells in vitro. For instance, it has been tested against human breast carcinoma cell lines and chronic myelogenous leukemia cells, demonstrating significant morphological changes indicative of cytotoxic effects .

Neurodegenerative Diseases
There is emerging evidence suggesting that derivatives of tetrahydroquinoline compounds may offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease. The mechanisms involve modulation of cellular pathways and protection against oxidative stress .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its tetrahydroquinoline structure allows it to participate in various chemical reactions, making it useful for synthesizing more complex molecules.

Synthetic Pathways
Several synthetic routes have been developed to produce this compound efficiently. For example, one-pot synthesis methods have been optimized to yield high purity and yield of tetrahydroquinoline derivatives .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction can lead to various cellular responses:

  • Cell Cycle Modulation : The compound has been shown to affect cell cycle phases in cancer cells, leading to apoptosis or cell cycle arrest .
  • Reactive Oxygen Species Production : It induces mitochondrial membrane depolarization and increases reactive oxygen species production in certain cell types .

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on breast cancer cell lines (Hs578t and T47D), researchers noted significant morphological changes after treatment with the compound at concentrations of 25 µg/ml over 48 hours. The treated cells exhibited shrinkage and loss of adherence compared to control groups .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of tetrahydroquinoline derivatives in models of oxidative stress related to neurodegeneration. The findings suggested that these compounds could enhance cellular resistance against oxidative damage through modulation of antioxidant pathways .

Mechanism of Action

The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in biological processes. For example, it may act as an inhibitor of certain enzymes, leading to altered cellular functions .

Comparison with Similar Compounds

Structural Analogues: Methyl-Substituted Tetrahydroquinolines

The position and number of methyl substituents significantly influence physicochemical and biological properties. Key analogues include:

Compound Name Molecular Formula Substituent Position Similarity Score* Key Applications/Activities
8-Methyl-1,2,3,4-tetrahydroquinoline C₁₀H₁₃N 8-position 1.00 (reference) Catalytic hydrogenation model , sedative
7-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride C₁₀H₁₃N·HCl 7-position 0.97 Pharmaceutical intermediates
3-Methyl-1,2,3,4-tetrahydroquinoline C₁₀H₁₃N 3-position 0.93 Corrosion inhibitors, agrochemicals
1-Methyl-1,2,3,4-tetrahydroquinoline C₁₀H₁₃N 1-position 0.93 Antioxidant agents

*Similarity scores based on Tanimoto coefficients (structural similarity) from CAS databases .

Key Observations :

  • 8-Methyl substitution enhances selectivity in catalytic hydrogenation compared to unsubstituted tetrahydroquinoline .
  • 7-Methyl derivatives show higher structural similarity (0.97) but differ in pharmacological behavior due to steric effects .

Functional Group Variations: Methoxy, Chloro, and Ethyl Derivatives

Substituent type also modulates reactivity and bioactivity:

Compound Name Substituent Key Properties/Findings
6-Methoxy-1,2,3,4-tetrahydroquinoline Methoxy (6-position) Selective dehydrogenation to quinoline under ambient conditions
7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride Chloro (7-position) Higher electrophilicity; used in antipsychotic drug synthesis
8-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride Ethyl (8-position) Isoquinoline scaffold exhibits enhanced locomotor activity in mice compared to tetrahydroquinoline

Reactivity in Dehydrogenation

8-Methyl-1,2,3,4-tetrahydroquinoline undergoes selective dehydrogenation to 8-methylquinoline under corona discharge, outperforming 6-methoxy and unsubstituted analogues in reaction rate .

Pharmacological and Functional Comparisons

Psychotropic and Sedative Activities

  • 8-Methyl derivative: Exhibits moderate sedative effects in mice (50 mg/kg, i.p.) but lower locomotor inhibition compared to tetrahydroisoquinoline derivatives .
  • Tetrahydroisoquinoline analogues: 8-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride shows 2-fold higher activity in reducing phenamine-induced hyperactivity .

Biological Activity

8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

The compound has demonstrated antimicrobial properties , showing effectiveness against various pathogens. Studies indicate that it interacts with specific biological targets, influencing several cellular processes. However, it is crucial to note that the compound exhibits toxicity at higher concentrations , necessitating careful dosage considerations in therapeutic contexts.

Research suggests that this compound may interact with various enzymes and receptors within cells. These interactions can lead to alterations in signaling pathways, which may explain its pharmacological effects. The exact mechanisms remain an area of active investigation, but initial studies point towards its role in modulating cellular responses through enzyme inhibition or receptor antagonism.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity : In vitro studies have shown that the compound exhibits significant antimicrobial activity against bacteria and fungi. It was particularly effective against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.
  • Cytotoxicity Studies : Research has indicated varying levels of cytotoxicity depending on concentration and cell type. For instance, while lower concentrations were found to be less toxic to normal cells, higher doses led to significant cell death in cancer cell lines .
  • Enzyme Interaction : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can disrupt normal cellular functions and may contribute to its anticancer properties .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
8-Methyl-1,2,3,4-tetrahydroisoquinolineC10H13NIsoquinoline derivative with distinct pharmacological properties.
7-Chloro-8-methyl-1,2,3,4-tetrahydroquinolineC10H12ClNChlorinated variant potentially exhibiting different reactivity.
8-Methyl-1-tetraloneC11H12OContains a ketone functional group affecting its reactivity profile.
8-Methyl-3,4-dihydroquinolin-4(1H)-oneC10H11NExhibits unique properties due to the presence of a carbonyl group.

These compounds share structural similarities but differ in their biological activities and mechanisms of action due to variations in their chemical structures.

Future Directions

The ongoing research into this compound is promising for developing new therapeutic agents. Future studies should focus on:

  • Detailed Mechanistic Studies : Elucidating the specific molecular interactions and pathways affected by this compound.
  • Clinical Trials : Conducting trials to assess its efficacy and safety in human subjects.
  • Derivatives Development : Exploring structural modifications to enhance its biological activity while minimizing toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride, and how can purity be ensured?

  • Methodology : The compound can be synthesized via catalytic hydrogenation of 8-methylquinoline using a cobalt-based metal-organic framework (e.g., DUT-5-CoH) at 150°C for 24 hours, achieving quantitative yield and 100% selectivity . Post-synthesis, purity is validated using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For hydrochloride salt formation, HCl gas is introduced in anhydrous ether, followed by recrystallization from ethanol/ether mixtures .

Q. How does the introduction of the methyl group at position 8 influence the compound’s physicochemical properties compared to unsubstituted tetrahydroquinoline?

  • Methodology : Computational studies (e.g., DFT calculations) and experimental techniques like X-ray crystallography reveal that the 8-methyl group increases steric hindrance, altering electronic distribution and stability. Comparative solubility assays in polar/nonpolar solvents (e.g., logP measurements) and thermal analysis (DSC/TGA) quantify differences in hydrophobicity and melting points .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C) to confirm regiochemistry and salt formation.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC-UV (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 8-Methyl-1,2,3,4-tetrahydroquinoline derivatives across studies?

  • Methodology :

  • Meta-analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) from literature. For example, discrepancies in enzyme inhibition (e.g., CYP450) may arise from variations in substrate specificity or buffer pH.
  • Dose-response profiling : Conduct standardized IC50 assays using recombinant enzymes or primary cells to isolate structure-activity relationships (SAR) .

Q. What experimental strategies can elucidate the compound’s oxidative stability under physiological conditions?

  • Methodology :

  • In vitro oxidation : Expose the compound to liver microsomes or cytochrome P450 mimics (e.g., Fe-porphyrin catalysts) and monitor degradation via LC-MS.
  • Reactive oxygen species (ROS) assays : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in cellular models .

Q. How can computational modeling guide the design of 8-Methyl-1,2,3,4-tetrahydroquinoline analogs with enhanced target selectivity?

  • Methodology :

  • Molecular docking : Screen analogs against target receptors (e.g., serotonin transporters) using AutoDock Vina or Schrödinger Suite.
  • MD simulations : Assess binding stability (e.g., RMSD/RMSF metrics) over 100-ns trajectories to prioritize candidates for synthesis .

Q. What are the critical considerations for designing in vivo pharmacokinetic studies for this compound?

  • Methodology :

  • ADME profiling : Use radiolabeled (¹⁴C) compound in rodent models to track absorption, tissue distribution (autoradiography), and excretion.
  • Metabolite identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites in plasma and urine .

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